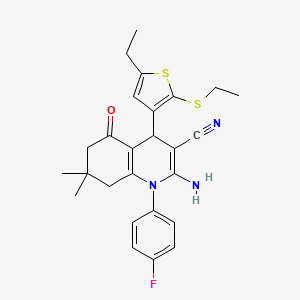

![molecular formula C21H22N2O2 B11640030 Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)

Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6,8-diméthyl-4-[(4-méthylphényl)amino]quinoléine-3-carboxylate d'éthyle est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente un noyau quinoléine substitué par des groupes éthyle, diméthyle et amino, ce qui en fait une molécule intéressante pour diverses applications de recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6,8-diméthyl-4-[(4-méthylphényl)amino]quinoléine-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes.

Synthèse du noyau quinoléine : Le noyau quinoléine peut être synthétisé via la synthèse de Skraup, qui implique la condensation de l'aniline avec le glycérol en présence d'acide sulfurique et d'un agent oxydant comme le nitrobenzène.

Réactions de substitution :

Introduction du groupe amino : Le groupe amino en position 4 peut être introduit par substitution nucléophile en utilisant la 4-méthylphénylamine.

Estérification : Enfin, le groupe acide carboxylique en position 3 peut être estérifié avec l'éthanol en présence d'un acide fort comme l'acide sulfurique pour former l'ester éthylique.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et des rendements, ainsi que l'utilisation de catalyseurs et de solvants plus durables et rentables.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthyle, conduisant à la formation d'acides carboxyliques.

Réduction : La réduction du groupe nitro (s'il est présent) en groupe amino peut être obtenue par hydrogénation.

Substitution : Le groupe amino peut participer à diverses réactions de substitution, telles que l'acylation ou la sulfonation.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.

Réduction : Gaz hydrogène avec un catalyseur de palladium sur carbone.

Substitution : Chlorures d'acyle ou chlorures de sulfonyle en présence d'une base comme la pyridine.

Principaux produits

Oxydation : Formation d'acides carboxyliques.

Réduction : Conversion des groupes nitro en groupes amino.

Substitution : Formation d'amides ou de sulfonamides.

Applications De Recherche Scientifique

Le 6,8-diméthyl-4-[(4-méthylphényl)amino]quinoléine-3-carboxylate d'éthyle a plusieurs applications en recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber certaines enzymes impliquées dans la prolifération cellulaire.

Études biologiques : Le composé est utilisé dans la recherche pour comprendre son interaction avec les macromolécules biologiques comme les protéines et l'ADN.

Synthèse chimique : Il sert d'intermédiaire dans la synthèse de dérivés de quinoléine plus complexes.

Applications industrielles : Utilisation potentielle dans le développement de colorants et de pigments en raison de sa structure quinoléine stable.

Mécanisme d'action

Le mécanisme d'action du 6,8-diméthyl-4-[(4-méthylphényl)amino]quinoléine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut conduire à la perturbation de processus cellulaires tels que la réplication de l'ADN et la synthèse des protéines, ce qui en fait un candidat potentiel pour les thérapies anticancéreuses.

Mécanisme D'action

The mechanism of action of Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, making it a potential candidate for anti-cancer therapies.

Comparaison Avec Des Composés Similaires

Composés similaires

- 6-méthyl-4-[(4-méthylphényl)sulfanyl]quinoléine-3-carboxylate d'éthyle

- 6,8-diméthyl-4-[(4-chlorophényl)amino]quinoléine-3-carboxylate d'éthyle

Unicité

Le 6,8-diméthyl-4-[(4-méthylphényl)amino]quinoléine-3-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 4-méthylphénylamino améliore sa capacité à interagir avec des cibles biologiques, le rendant plus efficace dans certaines applications par rapport à ses analogues.

La structure et les propriétés uniques de ce composé en font un sujet d'étude précieux dans divers domaines, de la chimie médicinale aux applications industrielles.

Propriétés

Formule moléculaire |

C21H22N2O2 |

|---|---|

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

ethyl 6,8-dimethyl-4-(4-methylanilino)quinoline-3-carboxylate |

InChI |

InChI=1S/C21H22N2O2/c1-5-25-21(24)18-12-22-19-15(4)10-14(3)11-17(19)20(18)23-16-8-6-13(2)7-9-16/h6-12H,5H2,1-4H3,(H,22,23) |

Clé InChI |

OUZXHDLASNTREI-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

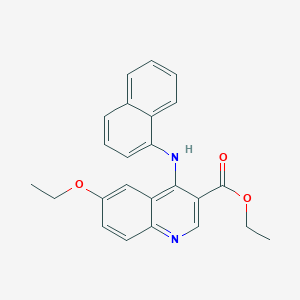

![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)

![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)

![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)

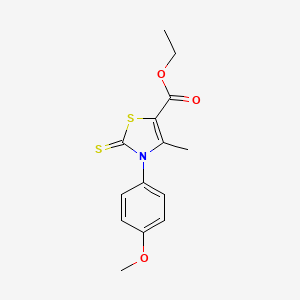

![Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639974.png)

![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)

![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)

![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)

![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639995.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)

![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)

![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)